molecular formula C14H22Cl2N2 B1394631 1-(3-Piperidinylmethyl)indoline dihydrochloride CAS No. 1219957-12-6

1-(3-Piperidinylmethyl)indoline dihydrochloride

Cat. No.: B1394631
CAS No.: 1219957-12-6
M. Wt: 289.2 g/mol
InChI Key: QITSVNWPKZAXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Piperidinylmethyl)indoline dihydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indoline core linked to a piperidine moiety via a methylene bridge, and it is typically available as a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Piperidinylmethyl)indoline dihydrochloride can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indoline derivative is reacted with formaldehyde and a piperidine derivative in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale Mannich reactions, optimized for high yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Piperidinylmethyl)indoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, indole derivatives, and substituted piperidine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(3-Piperidinylmethyl)indoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Piperidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Piperidinylmethyl)indoline dihydrochloride is unique due to its specific combination of an indoline core and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(piperidin-3-ylmethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-6-14-13(5-1)7-9-16(14)11-12-4-3-8-15-10-12;;/h1-2,5-6,12,15H,3-4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITSVNWPKZAXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Piperidinylmethyl)indoline dihydrochloride
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1-(3-Piperidinylmethyl)indoline dihydrochloride
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1-(3-Piperidinylmethyl)indoline dihydrochloride
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1-(3-Piperidinylmethyl)indoline dihydrochloride
Reactant of Route 5
1-(3-Piperidinylmethyl)indoline dihydrochloride
Reactant of Route 6
1-(3-Piperidinylmethyl)indoline dihydrochloride

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